2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one
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Overview
Description
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromopropyl group attached to the triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one typically involves the reaction of 1,2,4-triazolo-pyridin-3-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling with a boronic acid would result in a biaryl compound .
Scientific Research Applications
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-1,2,4-triazolo-pyridin-3-one
- 2-(3-Iodopropyl)-1,2,4-triazolo-pyridin-3-one
- 2-(3-Fluoropropyl)-1,2,4-triazolo-pyridin-3-one
Uniqueness
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of bromine influence the compound’s overall chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
2-(3-bromopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHDJVYWOQIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655478 |
Source
|
Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094305-62-0 |
Source
|
Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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